

A Comprehensive Technical Guide to the Synthesis and Properties of Chlorocarbonyl Ferrocene

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Compound of Interest

Compound Name: Chlorocarbonyl ferrocene

Cat. No.: B13445464

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Foreword

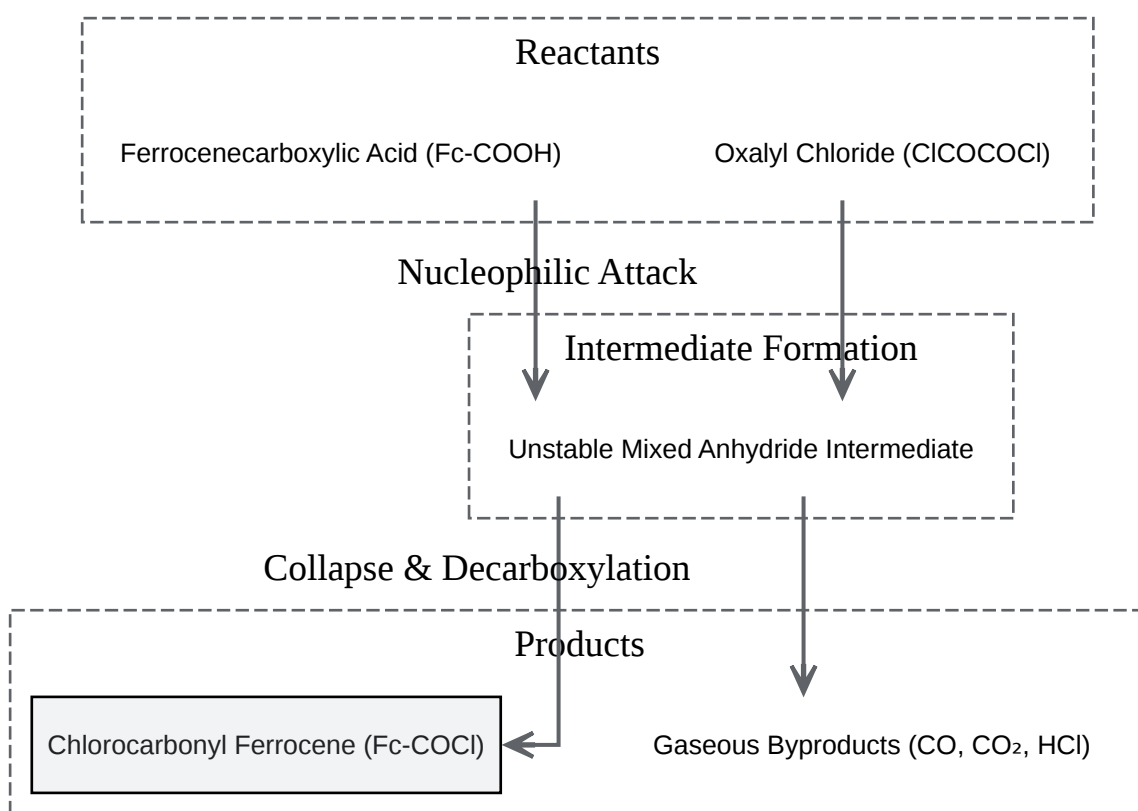
Ferrocene, with its iconic "sandwich" structure of an iron atom nestled between two cyclopentadienyl anions, marked a paradigm shift in organometallic chemistry upon its discovery.^{[1][2]} Its remarkable stability, aromatic character, and versatile reactivity have established it as a foundational building block in fields ranging from materials science to medicinal chemistry.^{[3][4][5]} Among its myriad derivatives, **chlorocarbonyl ferrocene** (also known as ferrocenoyl chloride) stands out as a pivotal intermediate. Its acyl chloride functionality provides a highly reactive handle for covalently linking the robust ferrocenyl moiety to a vast array of molecular scaffolds. This guide offers an in-depth exploration of the synthesis, properties, and utility of **chlorocarbonyl ferrocene**, providing researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to leverage this versatile reagent in their work.

The Synthesis of Chlorocarbonyl Ferrocene: A Mechanistic and Practical Overview

The preparation of **chlorocarbonyl ferrocene** is fundamentally an activation of ferrocenecarboxylic acid. The conversion of the relatively unreactive carboxylic acid group into a highly electrophilic acyl chloride is the cornerstone of its synthetic utility. While several chlorinating agents can effect this transformation, the use of oxalyl chloride is widely favored for its efficacy and the clean nature of the reaction, which produces only gaseous byproducts.

The Underlying Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a classic nucleophilic acyl substitution pathway. The carbonyl oxygen of ferrocenecarboxylic acid attacks one of the carbonyl carbons of oxalyl chloride. The subsequent collapse of the tetrahedral intermediate, driven by the expulsion of chloride and the decomposition of the unstable mixed anhydride intermediate into carbon dioxide and carbon monoxide, yields the desired **chlorocarbonyl ferrocene**.



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Caption: Mechanism of **Chlorocarbonyl Ferrocene** Synthesis.

Field-Proven Experimental Protocol

This protocol is adapted from established literature procedures, providing a reliable method for the gram-scale synthesis of **chlorocarbonyl ferrocene**.^[6]

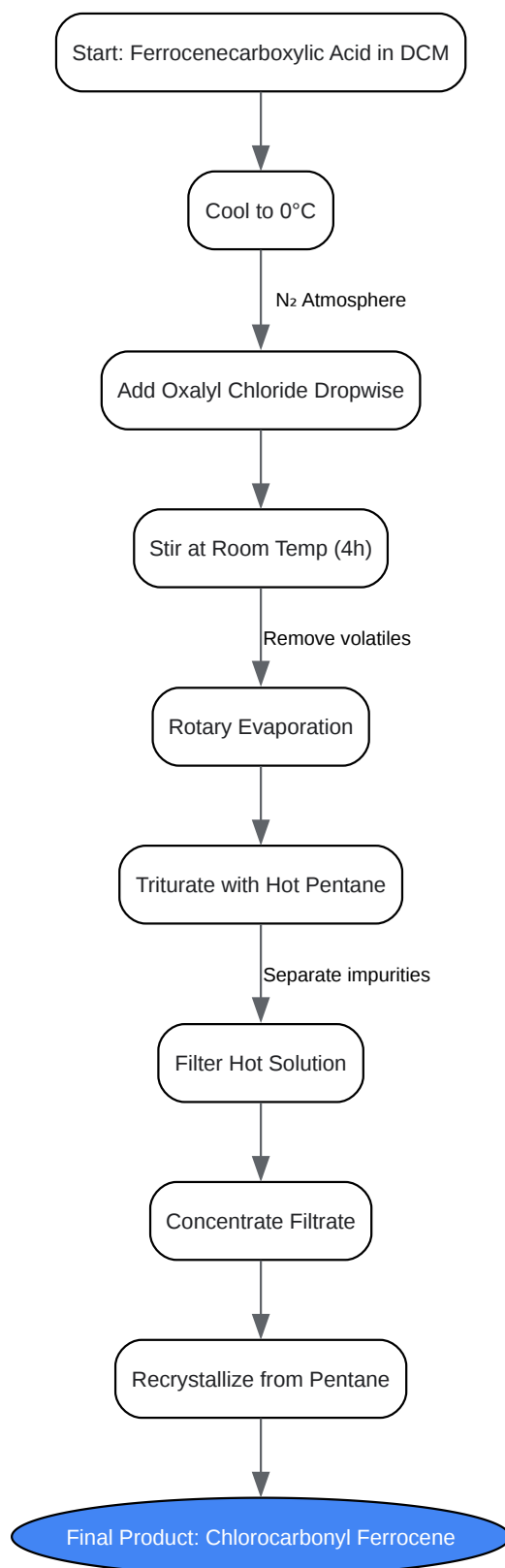
Materials and Reagents:

- Ferrocenecarboxylic acid
- Oxalyl chloride
- Dichloromethane (DCM), freshly distilled
- Pentane, anhydrous
- Ice/water bath
- Round-bottom flask with magnetic stirrer
- Dropping funnel
- Schlenk line or nitrogen/argon inlet
- Rotary evaporator

Step-by-Step Procedure:

- **Reaction Setup:** In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet. Add ferrocenecarboxylic acid (e.g., 1.20 g, 5.2 mmol) and freshly distilled dichloromethane (10 mL).
- **Cooling:** Cool the resulting orange suspension to 0 °C using an ice/water bath.
- **Reagent Addition:** Under a positive pressure of nitrogen, add oxalyl chloride (e.g., 4 mL, 46.8 mmol) dropwise to the stirred suspension over 10-15 minutes. **Causality Note:** The large excess of oxalyl chloride ensures complete conversion of the carboxylic acid and can be easily removed under reduced pressure.

- **Reaction:** Allow the mixture to warm to ambient temperature and stir for 4 hours. The reaction progress can be monitored by the cessation of gas evolution (CO, CO₂) and the formation of a clear, deep-red solution.
- **Solvent Removal:** Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. **Trustworthiness Check:** This step is critical for removing corrosive reagents prior to product isolation.
- **Purification - Trituration:** To the resulting solid residue, add hot pentane. Vigorously stir or sonicate the mixture. This process, known as trituration, dissolves the product while leaving behind any unreacted starting material or polar impurities.
- **Isolation:** Filter the hot pentane solution to remove any insoluble materials.
- **Crystallization:** Concentrate the pentane filtrate under reduced pressure. The resulting residue can be recrystallized from pentane to yield **chlorocarbonyl ferrocene** as a red crystalline solid.^[6]
- **Drying and Storage:** Dry the crystals under vacuum. Store the final product under an inert atmosphere at -20°C to prevent hydrolysis.^{[7][8]}



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Caption: Experimental Workflow for Synthesis.

Physicochemical and Spectroscopic Properties

Accurate characterization is essential to confirm the identity and purity of the synthesized chlorocarbonyl ferrocene.

Physical Properties

The key physical properties are summarized below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₉ ClFeO	[8][9]
Molecular Weight	248.49 g/mol	[8][9]
Appearance	Yellow to red crystalline solid	[6][7]
Melting Point	92-94 °C (literature values may vary)	[7]
Solubility	Soluble in organic solvents (DCM, chloroform, benzene); Insoluble in water	[7]
Storage Temperature	-20°C	[7][8]

Spectroscopic Data for Structural Verification

Spectroscopic analysis provides an unambiguous fingerprint of the molecule.

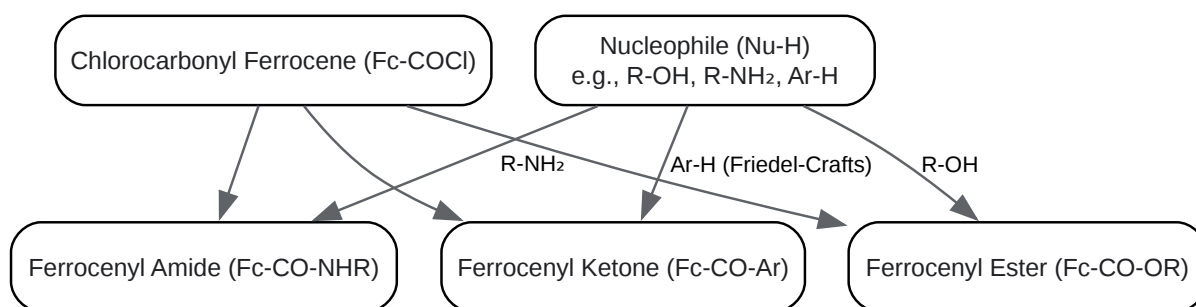
Spectroscopy	Characteristic Features
^1H NMR (CDCl_3)	δ ~4.94 ppm (t, 2H, protons on substituted Cp ring), δ ~4.66 ppm (t, 2H, protons on substituted Cp ring), δ ~4.36 ppm (s, 5H, protons on unsubstituted Cp ring). Note: The two triplets on the substituted ring are characteristic of a monosubstituted ferrocene derivative.[6]
^{13}C NMR (CDCl_3)	Signals expected for the carbonyl carbon (~170 ppm), the ipso-carbon on the Cp ring (~75 ppm), the four substituted CH carbons on the Cp ring, and the five equivalent CH carbons on the unsubstituted Cp ring (~69-72 ppm).
IR Spectroscopy	Strong C=O stretching absorption band in the range of 1760-1800 cm^{-1} . This is a key diagnostic peak for the acyl chloride functional group and is shifted to a higher frequency compared to the corresponding carboxylic acid.

Reactivity and Applications in Synthesis

Chlorocarbonyl ferrocene is a versatile electrophile, primarily used to introduce the ferrocenyl moiety into other molecules through acylation reactions.

General Reactivity Profile

The high electrophilicity of the carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles, leading to the formation of stable amides, esters, and ketones. This reactivity is the cornerstone of its utility in building more complex ferrocene-containing architectures.[3][10]



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